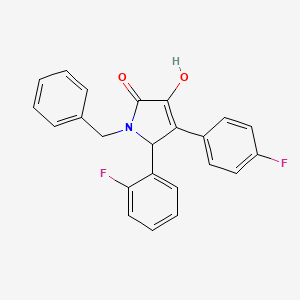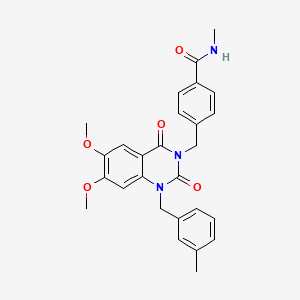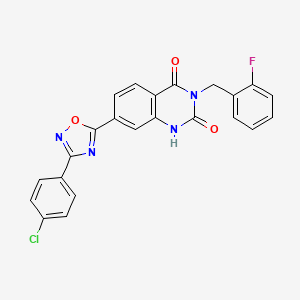![molecular formula C16H18FN5O3S B11271202 Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate](/img/structure/B11271202.png)
Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate is a complex organic compound featuring a fluorophenyl group, an imidazo[2,1-C][1,2,4]triazole ring, and an ethyl ester functional group
Métodos De Preparación
The synthesis of Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-C][1,2,4]triazole core, followed by the introduction of the fluorophenyl group and the ethyl ester moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and esterification agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the imidazo[2,1-C][1,2,4]triazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can be compared with similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: Another fluorophenyl-containing compound with different functional groups and applications.
2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide: A compound with a similar triazole ring but different substituents
Propiedades
Fórmula molecular |
C16H18FN5O3S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C16H18FN5O3S/c1-2-25-14(24)9-18-13(23)10-26-16-20-19-15-21(7-8-22(15)16)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23) |
Clave InChI |
WIPQMYLSLYAWIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N-methyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11271120.png)
![3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11271136.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B11271137.png)
![9-(2-chlorophenyl)-N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271138.png)


![N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11271154.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271164.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11271170.png)
![4-[(2-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271182.png)
![N-[(2-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11271185.png)
![4-[(2-Chlorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271193.png)
